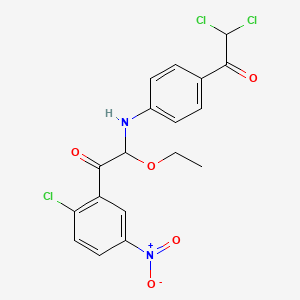
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone is a complex organic compound characterized by its unique structure, which includes chloro, nitro, and dichloroacetyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Nitration: Introduction of the nitro group to the aromatic ring.
Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.
Acylation: Introduction of the dichloroacetyl group.
Coupling Reaction: Formation of the final compound through a coupling reaction between the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone undergoes various types of chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of one functional group with another, such as halogen substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative.
科学的研究の応用
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with DNA: Modifying gene expression or causing DNA damage.
Modulating Cellular Signaling: Affecting cellular signaling pathways that regulate cell growth and differentiation.
類似化合物との比較
Similar Compounds
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-methoxyethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-propoxyethanone: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
1-(2-Chloro-5-nitrophenyl)-2-((4-(dichloroacetyl)phenyl)amino)-2-ethoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
27695-56-3 |
|---|---|
分子式 |
C18H15Cl3N2O5 |
分子量 |
445.7 g/mol |
IUPAC名 |
1-(2-chloro-5-nitrophenyl)-2-[4-(2,2-dichloroacetyl)anilino]-2-ethoxyethanone |
InChI |
InChI=1S/C18H15Cl3N2O5/c1-2-28-18(16(25)13-9-12(23(26)27)7-8-14(13)19)22-11-5-3-10(4-6-11)15(24)17(20)21/h3-9,17-18,22H,2H2,1H3 |
InChIキー |
HJSHVUYWXKYBHW-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)NC2=CC=C(C=C2)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


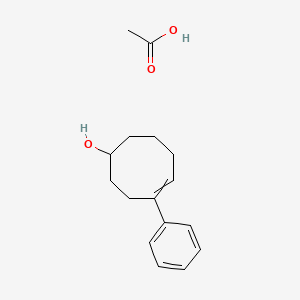
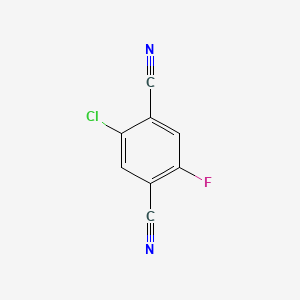
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
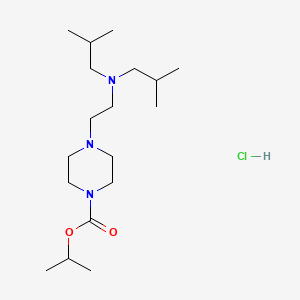
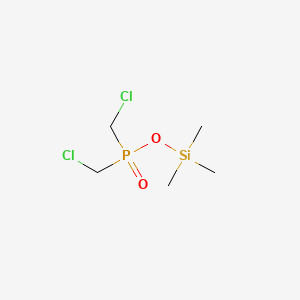

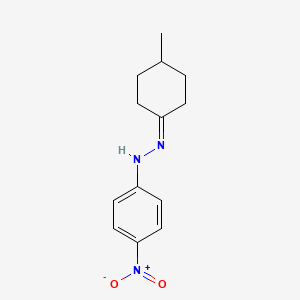
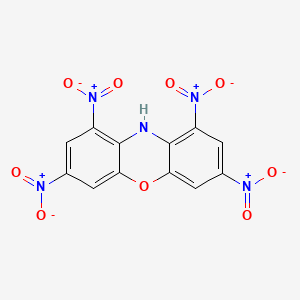
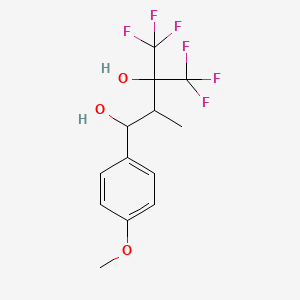
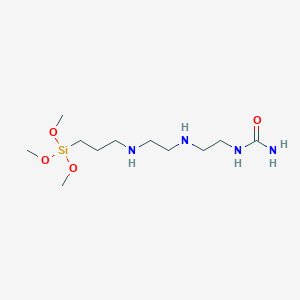
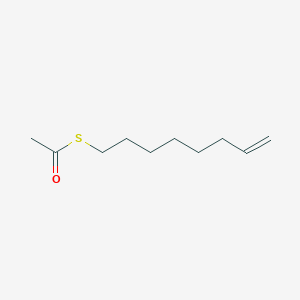
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
